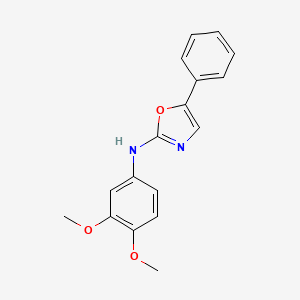

N-(3,4-dimethoxyphenyl)-5-phenyl-1,3-oxazol-2-amine

Description

GW575533A is a chemical compound known for its role as a protein kinase inhibitor. It is part of the GlaxoSmithKline Published Kinase Inhibitor Set, which has been extensively studied for its activity against various protein kinase families . The compound has a molecular formula of C17H17ClN2O3 and is used primarily in scientific research to explore kinase-related pathways and mechanisms .

Properties

Molecular Formula |

C17H16N2O3 |

|---|---|

Molecular Weight |

296.32 g/mol |

IUPAC Name |

N-(3,4-dimethoxyphenyl)-5-phenyl-1,3-oxazol-2-amine |

InChI |

InChI=1S/C17H16N2O3/c1-20-14-9-8-13(10-15(14)21-2)19-17-18-11-16(22-17)12-6-4-3-5-7-12/h3-11H,1-2H3,(H,18,19) |

InChI Key |

BTALXHSRAPGDGP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)NC2=NC=C(O2)C3=CC=CC=C3)OC |

Origin of Product |

United States |

Preparation Methods

The synthesis of GW575533A involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The synthetic route typically includes:

Step 1: Formation of the core structure through a series of condensation reactions.

Step 2: Introduction of the chloro and methoxy groups via electrophilic aromatic substitution reactions.

Step 3: Final purification and crystallization to obtain the pure compound.

Industrial production methods for GW575533A are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production, such as the use of automated reactors and continuous flow systems to enhance yield and purity .

Chemical Reactions Analysis

GW575533A undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amines.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

GW575533A has a wide range of applications in scientific research:

Chemistry: Used as a tool compound to study kinase inhibition and related chemical pathways.

Biology: Employed in cell-based assays to investigate the role of kinases in cellular processes.

Medicine: Explored for its potential therapeutic effects in diseases where kinase activity is dysregulated, such as cancer.

Industry: Utilized in the development of new kinase inhibitors and related pharmaceuticals

Mechanism of Action

The mechanism of action of GW575533A involves the inhibition of protein kinases by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of target proteins, thereby modulating various signaling pathways. The molecular targets include members of the tyrosine kinase and cyclin-dependent kinase families, which play crucial roles in cell proliferation, differentiation, and survival .

Comparison with Similar Compounds

GW575533A is unique compared to other kinase inhibitors due to its specific structure and binding affinity. Similar compounds include:

- SB-476429-A

- GSK466317A

- SB-400868-A

- SB-736302

- GW566221A

These compounds share structural similarities but differ in their specific kinase targets and potency. GW575533A stands out for its broad activity across multiple kinase families, making it a valuable tool in kinase research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.